2-({4-methyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide
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Overview
Description
2-({4-methyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tricyclic core with multiple heteroatoms, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-methyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide involves multiple steps, starting with the preparation of the tricyclic core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-({4-methyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the tricyclic core or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfanyl or acetamide groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
2-({4-methyl-8-oxa-3,5-diazatricyclo[740
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential interactions with biological molecules make it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic effects, such as antimicrobial or anticancer activity.
Industry: Its unique properties could be utilized in the development of new materials or chemical processes
Mechanism of Action
The mechanism by which 2-({4-methyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
8-Oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-6-thiol: This compound shares a similar tricyclic core but lacks the sulfanyl and acetamide groups.
4-(chloromethyl)-6-methyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaene: Another related compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of 2-({4-methyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide lies in its specific combination of functional groups and tricyclic core, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-11-20-16-13-6-2-3-7-14(13)24-17(16)18(21-11)25-10-15(22)19-9-12-5-4-8-23-12/h2-3,6-7,12H,4-5,8-10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXSRXPPZMFAJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)SCC(=O)NCC3CCCO3)OC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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